molecular formula C4H7BrF2O B126866 4-Bromo-4,4-difluorobutan-1-ol CAS No. 155957-60-1

4-Bromo-4,4-difluorobutan-1-ol

Cat. No.: B126866
CAS No.: 155957-60-1
M. Wt: 189 g/mol
InChI Key: YMVXWKFHZLGKAX-UHFFFAOYSA-N
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Description

4-Bromo-4,4-difluorobutan-1-ol is an organic compound with the molecular formula C4H7BrF2O It is a halogenated alcohol, characterized by the presence of bromine and fluorine atoms attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4,4-difluorobutan-1-ol typically involves the halogenation of 4,4-difluorobutan-1-ol. One common method is the reaction of 4,4-difluorobutan-1-ol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4,4-difluorobutan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 4,4-difluorobutan-1-amine or 4,4-difluorobutan-1-thiol.

    Oxidation: Formation of 4-bromo-4,4-difluorobutanal or 4-bromo-4,4-difluorobutanone.

    Reduction: Formation of 4-bromo-4,4-difluorobutane.

Scientific Research Applications

4-Bromo-4,4-difluorobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs and therapeutic agents due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-4,4-difluorobutan-1-ol involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4,4-difluorobutane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

    4-Chloro-4,4-difluorobutan-1-ol: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

    4-Bromo-4,4-difluorobutan-2-ol: The hydroxyl group is located at a different position, affecting its chemical behavior and applications.

Uniqueness

4-Bromo-4,4-difluorobutan-1-ol is unique due to the combination of bromine, fluorine, and hydroxyl groups in its structure. This combination imparts distinct chemical properties, such as high reactivity in substitution reactions and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-4,4-difluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrF2O/c5-4(6,7)2-1-3-8/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVXWKFHZLGKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371245
Record name 4-bromo-4,4-difluorobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155957-60-1
Record name 4-bromo-4,4-difluorobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-4,4-difluorobutan-1-ol
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